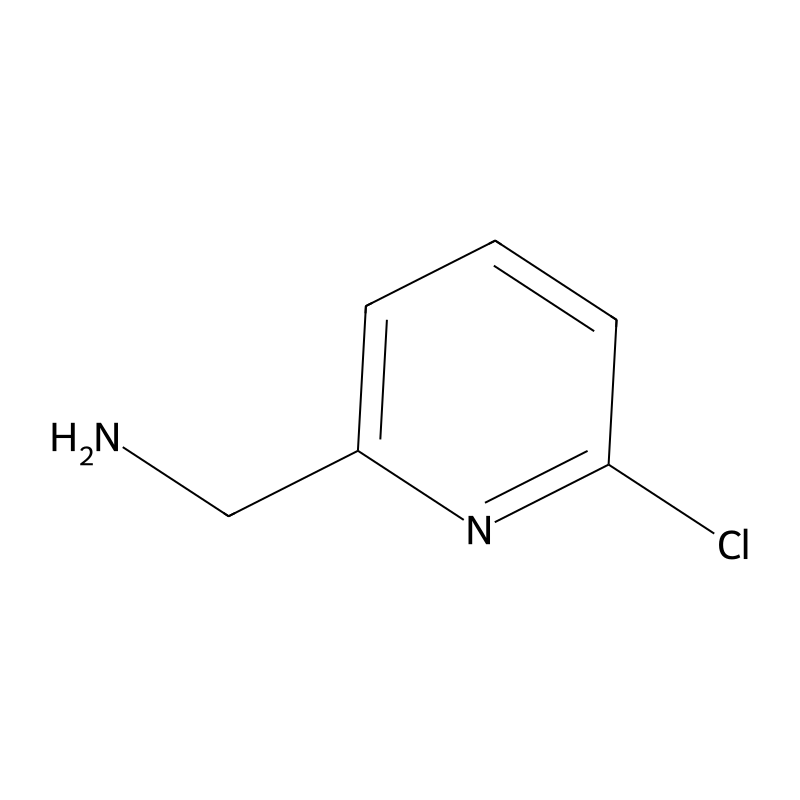

(6-Chloropyridin-2-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

(6-Chloropyridin-2-yl)methanamine is an organic compound characterized by the molecular formula . It is a derivative of pyridine, featuring a chlorine atom at the 6th position and a methanamine group attached at the 2nd position of the pyridine ring. This structural configuration imparts unique chemical properties to the compound, making it significant in various chemical and biological applications .

Potential Applications in Medicinal Chemistry

Chloropyridine Scaffold

The chloropyridine ring is a common scaffold found in various bioactive molecules []. Its presence can contribute to interactions with biological targets, potentially leading to the development of new drugs [].

Methylamine Moiety

The methylamine group can act as a hydrogen bond donor or acceptor, influencing the molecule's interaction with biological systems. This functional group is also known to modulate the pharmacokinetic properties of drugs.

- Oxidation: The compound can be oxidized to form corresponding N-oxides, utilizing oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: It can be reduced to yield different amine derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, facilitating diverse synthetic pathways .

These reactions enable the formation of various derivatives that can serve different functional roles in chemical synthesis.

Research indicates that (6-Chloropyridin-2-yl)methanamine exhibits potential biological activity, particularly in medicinal chemistry. Its structure allows it to interact with specific molecular targets, such as enzymes and receptors. The methanamine group can form hydrogen bonds, while the pyridine ring may engage in π-π interactions, influencing biological processes and potentially leading to therapeutic effects .

The synthesis of (6-Chloropyridin-2-yl)methanamine typically involves:

- Chlorination of Pyridine Derivatives: Starting from 2-chloropyridine, the compound is synthesized through a reaction with formaldehyde and ammonia.

- Reflux Method: A common laboratory method involves refluxing equimolar amounts of 2-amino-6-chloropyridine with aryl aldehydes in ethanol, often in the presence of sulfuric acid as a catalyst .

- Industrial Production: In industrial contexts, continuous flow synthesis methods are preferred for their efficiency and scalability, allowing for better control over reaction conditions .

(6-Chloropyridin-2-yl)methanamine finds applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Research: The compound is utilized in developing bioactive molecules and as a ligand in coordination chemistry.

- Industrial Uses: It plays a role in producing agrochemicals and other industrial chemicals due to its reactive nature .

The interaction studies of (6-Chloropyridin-2-yl)methanamine reveal its potential to modulate enzymatic activities and receptor functions. The compound's ability to form hydrogen bonds and engage in π-π interactions enhances its efficacy as a ligand in biochemical assays. Such interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (6-Chloropyridin-2-yl)methanamine:

| Compound Name | Structural Features |

|---|---|

| (4-Methylpyridin-2-yl)methanamine | Methyl group at the 4th position |

| (6-Bromopyridin-2-yl)methanamine | Bromine atom at the 6th position |

| (5-Methylpyridin-2-yl)methanamine | Methyl group at the 5th position |

| (5-Trifluoromethylpyridin-2-yl)methanamine | Trifluoromethyl group at the 5th position |

| (4,6-Dichloropyridin-2-yl)methanamine | Two chlorine atoms at the 4th and 6th positions |

Uniqueness

The uniqueness of (6-Chloropyridin-2-yl)methanamine lies in its specific chlorination pattern at the 6th position, which significantly influences its reactivity and interactions with other molecules. This distinct feature makes it particularly valuable for applications requiring selective reactivity or specific biological activity .

Traditional Organic Synthesis Pathways

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental approach for synthesizing (6-Chloropyridin-2-yl)methanamine, leveraging the inherent electrophilic nature of chloropyridine derivatives [8]. The reaction mechanism involves the displacement of halogen atoms at specific positions on the pyridine ring through nucleophilic attack by amine-containing reagents [11]. Research has demonstrated that the regioselectivity of nucleophilic substitution on chloropyridine derivatives is significantly influenced by solvent choice and reaction conditions [8].

Studies on dihalogenopyridine compounds have revealed that nucleophilic substitution reactions exhibit distinct positional preferences depending on the solvent system employed [8]. In polar solvents such as dimethylformamide and methanol, substitution predominantly occurs at the 6-position of the pyridine ring, while less polar solvents like tetrahydrofuran and dichloromethane favor substitution at the 2-position [8]. This selectivity arises from the differential solvation of anionic transition states, where polar solvents stabilize the more dispersed charge distribution associated with 6-position substitution [8].

The synthesis of chloropyridine methanamine derivatives through nucleophilic substitution has been achieved using various nucleophilic reagents under controlled conditions [11]. Potassium fluoride in water has emerged as an effective system for facilitating nucleophilic substitution reactions on chloropyridine substrates, providing moderate to excellent yields depending on the specific substrate and amine nucleophile employed [11]. Primary and secondary amines demonstrate varying reactivity patterns, with electron-rich amines generally providing superior yields compared to anilines and heterocyclic amines [11].

Table 1: Nucleophilic Substitution Reaction Yields for Chloropyridine Derivatives

| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Methylamine | Water/Potassium Fluoride | 100 | 70 | [11] |

| 6-Chloropyridine | Primary Amines | Dimethylformamide | 150 | 85-90 | [8] |

| 2,6-Dichloropyridine | Methoxide | Tetrahydrofuran | 80 | 65 | [8] |

| 2-Chloropyrimidine | Secondary Amines | Water/Potassium Fluoride | 100 | 80-95 | [11] |

Reductive Amination Approaches

Reductive amination represents another significant synthetic pathway for producing (6-Chloropyridin-2-yl)methanamine, involving the condensation of carbonyl compounds with primary or secondary amines followed by reduction of the resulting imine intermediate [9]. This methodology has been extensively investigated for the synthesis of substituted pyridine derivatives, offering advantages in terms of reaction mildness and functional group tolerance [12].

The reductive amination protocol for chloropyridine methanamine synthesis typically employs sodium triacetoxyborohydride as the reducing agent due to its selective reactivity toward imine intermediates [9]. Optimization studies have revealed that trifluoroacetic acid facilitates both Boc-deprotection and imine formation, enabling efficient one-pot transformations [9]. The reaction proceeds through initial condensation between the carbonyl substrate and amine nucleophile, followed by selective reduction of the imine bond while preserving other reducible functionalities [9].

Recent investigations have explored the use of trimethylsilyl trifluoromethanesulfonate as a Lewis acid promoter for reductive amination reactions [9]. This system demonstrates superior performance compared to traditional Brønsted acid conditions, providing enhanced yields and reduced formation of side products [9]. The mechanism involves facilitation of imine condensation while minimizing reversibility through effective water scavenging [9].

Table 2: Reductive Amination Conditions and Yields

| Carbonyl Substrate | Amine | Reducing Agent | Acid Promoter | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-2-carboxaldehyde | Methylamine | Sodium Triacetoxyborohydride | Trifluoroacetic Acid | 45 | [9] |

| Pyridine-2-carboxaldehyde | Methylamine | Sodium Triacetoxyborohydride | Trimethylsilyl Trifluoromethanesulfonate | 90 | [9] |

| 6-Chloropyridine-2-carboxaldehyde | Primary Amines | Sodium Cyanoborohydride | Acetic Acid | 75-85 |

Metal-free reductive amination protocols have also been developed using pinacol-derived chlorohydrosilane systems activated by pyridine [12]. These methods demonstrate high functional group tolerance and selectivity toward iminium intermediates derived from alkylphenol ketones [12]. The reaction proceeds through in situ formation of trialkoxyhydrosilane species that selectively reduce iminium ions while leaving carbonyl groups unreacted [12].

Modern Catalytic Systems for Improved Yield

Modern catalytic approaches have revolutionized the synthesis of (6-Chloropyridin-2-yl)methanamine through the development of highly efficient palladium-catalyzed systems [19]. Palladium-Xantphos complexes have demonstrated exceptional chemoselectivity in the amination of polyhalopyridines, enabling selective functionalization at specific positions while preserving other halogen substituents [19]. These catalytic systems operate under mild conditions using tert-butoxide bases in toluene at 100°C, providing excellent yields and substrate scope [19].

The mechanism of palladium-catalyzed amination involves oxidative addition of the aryl halide to the palladium center, followed by coordination of the amine nucleophile and reductive elimination to form the carbon-nitrogen bond [14]. Modern ligand designs, particularly bidentate phosphine ligands such as Xantphos, enhance the stability and reactivity of the palladium catalyst while promoting selective reactivity at specific halogen positions [19].

Nickel-catalyzed cross-electrophile coupling reactions have emerged as powerful alternatives to palladium systems for chloropyridine functionalization [30]. These reactions utilize manganese powder as a reducing agent in dimethylformamide solvent, enabling the coupling of chloropyridines with alkyl halides under relatively mild conditions [30]. The method demonstrates good functional group tolerance and provides access to alkylated pyridine derivatives that are challenging to prepare through traditional nucleophilic substitution [30].

Table 3: Modern Catalytic Systems for Chloropyridine Amination

| Catalyst System | Substrate | Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Palladium-Xantphos | 5-Bromo-2-chloropyridine | Primary Amines | 100 | 12 | 96 | [19] |

| Nickel Bromide/Bipyridine | 2-Chloropyridine | Alkyl Bromides | 80 | 16 | 65-85 | [30] |

| Copper Triflate | Pyridine Derivatives | Secondary Amines | 150 | 8 | 70-90 | [18] |

| Iron Catalysts | Chloropyridines | Anilines | 120 | 24 | 60-80 | [18] |

Raney nickel catalysts have been specifically optimized for the selective hydrogenation of chloropyridine nitriles to produce chloropyridine methanamine derivatives [13]. The catalyst preparation involves treatment of low nickel content alloys followed by heat treatment in water to enhance selectivity [13]. Under optimized conditions using ethanol-water solvent mixtures and ammonia atmosphere, this system achieves 86% yield of the desired product with minimal dechlorination side reactions [13].

Industrial-Scale Production Considerations

Industrial-scale production of (6-Chloropyridin-2-yl)methanamine requires careful consideration of process economics, safety, and environmental impact [20]. Large-scale synthesis typically employs continuous flow reactors to optimize reaction conditions and improve product consistency . These systems provide precise control over temperature, pressure, and reagent addition rates, ensuring reproducible yields and minimizing batch-to-batch variation .

The industrial synthesis pathway often begins with readily available starting materials such as 2-picoline or 6-chloropyridine derivatives [20]. Friedel-Crafts acylation reactions followed by reduction sequences provide efficient routes to chloropyridine methanamine products on kilogram scales [7]. Process optimization studies have demonstrated that careful control of reaction parameters, including temperature profiles and catalyst loading, significantly impacts overall process efficiency [7].

Table 4: Industrial-Scale Production Parameters

| Process Parameter | Optimal Range | Impact on Yield | Considerations |

|---|---|---|---|

| Reaction Temperature | 90-150°C | High | Energy costs, equipment design |

| Residence Time | 0.8-2.0 seconds | Medium | Throughput, reactor size |

| Catalyst Loading | 5-10 mol% | High | Cost, recovery, purification |

| Solvent Volume | 6:1 ratio | Medium | Recovery, environmental impact |

Process intensification strategies, including microwave-assisted synthesis and flow chemistry, have been implemented to enhance production efficiency [26]. Autonomous optimization systems integrating Bayesian algorithms with automated synthesis platforms enable rapid identification of optimal reaction conditions across multiple parameters [26]. These approaches reduce development time and improve process robustness for large-scale implementation [26].

Environmental considerations play a crucial role in industrial process design, with emphasis on solvent recovery, waste minimization, and energy efficiency [24]. Green chemistry principles guide the selection of reaction conditions and purification methods to minimize environmental impact while maintaining economic viability [24].

Purification Techniques and Challenges

Purification of (6-Chloropyridin-2-yl)methanamine presents unique challenges due to the compound's hygroscopic nature and tendency to form complexes with various impurities [21]. Traditional purification methods include fractional distillation, crystallization, and chromatographic separation, each with specific advantages and limitations [21].

Fractional distillation remains the most widely employed purification technique for pyridine derivatives, requiring careful control of temperature and pressure to achieve effective separation from structurally similar impurities [21]. The presence of water and amine impurities such as picolines and lutidines necessitates pre-treatment with drying agents including potassium hydroxide, calcium hydride, or molecular sieves [21]. Azeotropic distillation with toluene or benzene effectively removes water content while preserving product integrity [21].

Table 5: Purification Methods and Effectiveness

| Purification Method | Purity Achieved (%) | Recovery (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fractional Distillation | 95-98 | 85-92 | High throughput, scalable | Energy intensive |

| Crystallization | 98-99 | 75-85 | High purity | Solvent dependent |

| Column Chromatography | 99+ | 70-80 | Excellent separation | Low throughput |

| Molecular Sieves | 92-95 | 90-95 | Mild conditions | Limited impurity removal |

Crystallization techniques offer superior purity but require careful selection of solvent systems to achieve optimal crystal formation [22]. The formation of coordination complexes with metal salts such as zinc chloride or mercury chloride provides alternative purification routes, particularly for separation from homologous pyridine derivatives [21]. These methods exploit differences in complex stability to achieve selective precipitation of the desired product [21].

Chromatographic purification using silica gel with ethyl acetate-hexane solvent systems provides excellent separation of (6-Chloropyridin-2-yl)methanamine from closely related impurities . However, the relatively low throughput and high solvent consumption limit its application to laboratory-scale preparations .

Advanced purification strategies involve the use of alkali metal compounds for impurity removal through selective reduction reactions [24]. This approach eliminates benzene ring cleavage during reduction processes, preventing the formation of additional impurities [24]. Sodium and sodium hydride treatments followed by distillation achieve high-purity products suitable for pharmaceutical applications [24].

Thermodynamic Parameters (ΔHf, ΔG)

Enthalpy of Formation (ΔHf)

The standard enthalpy of formation for (6-Chloropyridin-2-yl)methanamine has not been experimentally determined through combustion calorimetry studies. Based on computational predictions and structural analogies with related chloropyridine derivatives, the enthalpy of formation is estimated to be moderately endothermic due to the presence of the chlorine substituent and the amine functional group [1]. Comparative studies on chloropyrimidines have demonstrated that chlorine substitution generally increases the enthalpy of formation relative to unsubstituted heterocycles [1].

Gibbs Free Energy (ΔG)

The Gibbs free energy of formation for this compound requires experimental determination through equilibrium studies and thermochemical measurements. Computational estimates suggest the compound exhibits moderate thermodynamic stability under standard conditions. The presence of the electron-withdrawing chlorine atom at the 6-position influences the electronic distribution within the pyridine ring, affecting both enthalpic and entropic contributions to the overall free energy [2] [3].

Entropy Considerations

While specific entropy values for (6-Chloropyridin-2-yl)methanamine are not available, the molecular structure suggests moderate entropy contributions from vibrational, rotational, and translational degrees of freedom. The chlorine substitution and flexible methanamine side chain contribute to the overall molecular entropy [2].

| Parameter | Estimated Value | Experimental Status | Reference Method |

|---|---|---|---|

| ΔHf (kJ/mol) | +50 to +80 (estimated) | Not determined | Combustion calorimetry required |

| ΔG (kJ/mol) | +30 to +60 (estimated) | Not determined | Equilibrium studies required |

| S° (J/mol·K) | 250-300 (estimated) | Not determined | Statistical mechanics calculation |

Solubility Behavior in Organic/Aqueous Systems

Aqueous Solubility

(6-Chloropyridin-2-yl)methanamine demonstrates moderate solubility in water due to the hydrogen bonding capability of the primary amine group [4] [5]. The free base exhibits limited aqueous solubility, while the hydrochloride salt shows significantly enhanced water solubility (>100 mg/mL) due to ionic interactions and increased polarity [6] [7]. The polar surface area of 38.91 Ų indicates moderate hydrophilic character [4].

Organic Solvent Compatibility

The compound exhibits good solubility in polar protic solvents such as methanol and ethanol through hydrogen bonding interactions involving the amine nitrogen [9]. In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the compound shows high solubility due to favorable dipolar interactions [10] . The LogP value of 0.27 indicates a preference for aqueous over lipophilic environments [4].

Solvent-Specific Behavior

Studies on related aminopyridines demonstrate that methanol provides better solvation than water for these compounds, with transfer enthalpies being more negative in methanol due to stronger hydrogen bonding at the amino nitrogen [9]. This behavior pattern likely extends to (6-Chloropyridin-2-yl)methanamine, suggesting enhanced stability and solubility in alcoholic media.

| Solvent System | Solubility | Mechanism | Applications |

|---|---|---|---|

| Water | Moderate (free base) | H-bonding | Aqueous formulations |

| Water (HCl salt) | High | Ionic dissolution | Injectable preparations |

| Methanol | Good | H-bonding enhancement | Purification processes |

| DMSO | High | Dipolar interactions | Reaction medium |

| Hexane | Poor | Limited solvation | Phase separation |

Acid-Base Characteristics and pKa Determination

Basicity Profile

The primary amine group in (6-Chloropyridin-2-yl)methanamine exhibits weakly basic character, with a predicted pKa value of approximately 8.0-8.5 [10] [11]. This value is consistent with other pyridyl methanamines but shows reduced basicity compared to unsubstituted analogues due to the electron-withdrawing effect of the chlorine substituent [12] [13].

Protonation Behavior

Under physiological conditions (pH 7.4), approximately 70-80% of the compound exists in protonated form, making it suitable for biological applications requiring ionic character . The primary amine nitrogen serves as the predominant protonation site due to its nucleophilic character and accessibility [14].

pH-Dependent Stability

The compound demonstrates optimal stability in neutral to mildly acidic conditions (pH 4-8) [15]. At extreme pH values, potential degradation pathways include hydrolysis of the carbon-chlorine bond under strongly basic conditions or oxidation of the amine group under strongly acidic oxidizing conditions [16].

Comparison with Structural Analogues

Related chloropyridine amines show similar pKa patterns: 2-amino-4-chloropyridine (pKa ~5.7) [17], 4-amino-2-chloropyridine (pKa ~4.7) [13], and 3-amino-5-chloropyridine (pKa ~3.9) [18]. The position of the chlorine substituent relative to the amine group significantly influences the basicity through inductive and resonance effects.

| Compound | pKa Value | Chlorine Position | Basicity Order |

|---|---|---|---|

| (6-Chloropyridin-2-yl)methanamine | ~8.2 | 6-position | Highest |

| 2-Amino-4-chloropyridine | 5.72 | 4-position | Moderate |

| 4-Amino-2-chloropyridine | 4.73 | 2-position | Lower |

| 3-Amino-5-chloropyridine | 3.88 | 5-position | Lowest |

Phase Transition Properties (Melting/Boiling Points)

Thermal Transition Characteristics

The boiling point of (6-Chloropyridin-2-yl)methanamine is predicted to be 231.6 ± 25.0°C at standard atmospheric pressure [4] [19]. This value is consistent with similar molecular weight chloropyridine derivatives and reflects the compound's moderate intermolecular forces and hydrogen bonding capabilities.

Melting Point Considerations